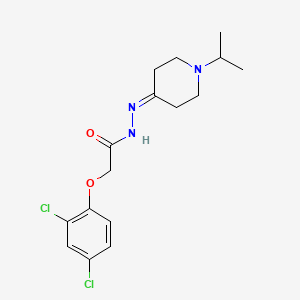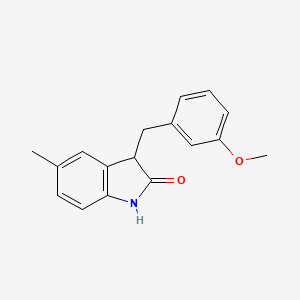![molecular formula C19H25NO2 B6125612 1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)](/img/structure/B6125612.png)
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-[(4-biphenylylmethyl)imino]di(2-propanol), commonly known as BINOL, is a chiral compound that has been extensively used in asymmetric catalysis. It was first synthesized in 1972 by Noyori and his team, and since then, it has become a popular ligand for various catalytic reactions.
Mécanisme D'action
The mechanism of action of BINOL-based catalysts is still not fully understood. However, it is believed that the chiral environment created by the BINOL ligand plays a crucial role in controlling the stereochemistry of the reaction. The BINOL ligand can interact with the substrate through hydrogen bonding, pi-stacking, and other non-covalent interactions, leading to the formation of a highly selective and efficient catalyst.
Biochemical and physiological effects:
BINOL has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BINOL-based catalysts have several advantages for lab experiments, including high selectivity, high efficiency, and easy recovery of the catalyst. However, they also have some limitations, including the high cost of the ligand, the difficulty of synthesizing some BINOL derivatives, and the limited scope of reactions that can be catalyzed by BINOL-based catalysts.
Orientations Futures
There are several future directions for research on BINOL. One area of interest is the development of new BINOL derivatives with improved catalytic properties. Another area is the application of BINOL-based catalysts in new types of reactions, such as C-H activation and asymmetric photoredox catalysis. Finally, there is a need for more research on the biochemical and physiological effects of BINOL and its derivatives, as well as their potential applications in medicine and biotechnology.
Conclusion:
In conclusion, BINOL is a chiral compound that has found extensive use in asymmetric catalysis. It has been synthesized through a number of methods and has been shown to be highly effective in a range of reactions. BINOL-based catalysts have several advantages for lab experiments, but also have some limitations. Future research on BINOL will focus on the development of new derivatives, the application of BINOL-based catalysts in new types of reactions, and the study of its biochemical and physiological effects.
Méthodes De Synthèse
BINOL can be synthesized through a number of methods, including the Noyori method, the Arndt-Eistert method, and the Ugi reaction. The most commonly used method is the Noyori method, which involves the reaction of 4,4'-dichlorobenzophenone with isopropanol in the presence of a base and a chiral amine catalyst.
Applications De Recherche Scientifique
BINOL has been widely used in asymmetric catalysis, including in the synthesis of chiral compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of optically active polymers and materials. BINOL-based catalysts have been shown to be highly effective in a range of reactions, including hydrogenation, epoxidation, and aldol reactions.
Propriétés
IUPAC Name |
1-[2-hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15(21)12-20(13-16(2)22)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11,15-16,21-22H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKXWTATDWYAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxypropyl-[(4-phenylphenyl)methyl]amino]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)

![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)